molecular formula C9H12N2O B1284603 2-(4-aminophenyl)-N-methylacetamide CAS No. 32637-62-0

2-(4-aminophenyl)-N-methylacetamide

Cat. No.: B1284603
CAS No.: 32637-62-0
M. Wt: 164.2 g/mol
InChI Key: LDGLZUCCUIXNGP-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-methylacetamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group at the para position and a methyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenyl)-N-methylacetamide typically involves the following steps:

    Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitroacetanilide.

    Reduction of 4-Nitroacetanilide: The nitro group in 4-nitroacetanilide is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 4-aminoacetanilide.

    N-Methylation: The amino group in 4-aminoacetanilide is methylated using methyl iodide in the presence of a base such as potassium carbonate to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 2-(4-Nitrophenyl)-N-methylacetamide.

    Reduction: 2-(4-Aminophenyl)-N-methylamine.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

2-(4-Aminophenyl)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of amide derivatives.

    Industrial Applications: It is employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    2-(4-Aminophenyl)acetamide: Lacks the N-methyl group, resulting in different chemical and biological properties.

    N-Methyl-4-aminobenzamide: Similar structure but with a different substitution pattern on the phenyl ring.

    4-Aminophenylacetic Acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness: 2-(4-Aminophenyl)-N-methylacetamide is unique due to the presence of both an amino group and an N-methylated amide group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

2-(4-aminophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGLZUCCUIXNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588294
Record name 2-(4-Aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32637-62-0
Record name 2-(4-Aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Nitrobenzeneacetic acid (16.6 g, 0.0916 mol) was dissolved in THF (200 mL) and carbonyldiimidazole (CDI, 15.6 g, 0.0963 mol) was added. Carbon dioxide evolution rapidly ensued and the reaction mixture was stirred at RT for 30 min. Gaseous methylamine was then bubbled through the mixture until it was distinctly basic to litmus paper. The THF was removed in vacuo and water (70 mL) was added. The solid material was collected by filtration and placed in a Parr bottle were palladium on carbon (10%, 3 g). A solution of EtOH (200 mL) and 1N HCl (50 mL) was added and the mixture was hydrogenated at 60 psi for 4 h. The reaction was filtered, concentrated in vacuo and the residue made basic with saturated aqueous Na2CO3. The aqueous mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give the product (6) (10.0 g, 66.6%) which was pure by NMR analysis.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66.6%

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